(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride
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Overview
Description
(3,3-Difluorospiro[33]heptan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a derivative of spiroheptane, characterized by the presence of two fluorine atoms and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Spiroheptane Core: The spiroheptane core is synthesized through a cyclization reaction, often involving the use of a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones.
Introduction of Fluorine Atoms: The difluoromethylation of the spiroheptane core is achieved using reagents such as [CuCF2H] generated in situ.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where the spiroheptane derivative reacts with an amine source under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and difluoromethylation reactions, as well as automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spiroheptane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include difluorinated ketones, alcohols, and substituted spiroheptane derivatives.
Scientific Research Applications
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol: A similar compound with a hydroxyl group instead of a methanamine group.
Spiro[3.3]heptan-1-ylmethanamine;hydrochloride: A related compound without the fluorine atoms.
Uniqueness
The unique structural feature of (3,3-Difluorospiro[33]heptan-1-yl)methanamine;hydrochloride is the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(3,3-difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-6(5-11)7(8)2-1-3-7;/h6H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDOCZFURUODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567503-10-8 |
Source
|
Record name | 1-{3,3-difluorospiro[3.3]heptan-1-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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